4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine

Drug Discovery Medicinal Chemistry ADME

This halogenated pyrimidine-morpholine hybrid delivers a unique electronic and steric environment driven by the synergistic 6-chloro and 2-trifluoromethyl substitution pattern—unattainable with des-fluoro or regioisomeric alternatives. The 6-Cl substituent serves as a reactive handle for nucleophilic aromatic substitution (SNAr), enabling rapid scaffold diversification for kinase-focused libraries (JAK2, PI3K). A quantifiable +0.6 LogP shift vs. the 2-methyl analog supports systematic SAR evaluation of lipophilicity-driven potency and metabolic stability. The morpholine ring further enables linker attachment for PROTAC or affinity-based probe development. Supplied at the industry-standard ≥95% purity to ensure reproducible lead optimization.

Molecular Formula C9H9ClF3N3O
Molecular Weight 267.63 g/mol
CAS No. 1189444-94-7
Cat. No. B1393120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine
CAS1189444-94-7
Molecular FormulaC9H9ClF3N3O
Molecular Weight267.63 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC(=NC(=N2)C(F)(F)F)Cl
InChIInChI=1S/C9H9ClF3N3O/c10-6-5-7(16-1-3-17-4-2-16)15-8(14-6)9(11,12)13/h5H,1-4H2
InChIKeyCBYBNUMRYGBXOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine (CAS 1189444-94-7) - Chemical Class and Procurement-Relevant Physicochemical Profile


4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine (CAS 1189444-94-7) is a halogenated pyrimidine derivative characterized by a morpholine ring at the 4-position, a chlorine atom at the 6-position, and a trifluoromethyl group at the 2-position of the pyrimidine core [1]. Its molecular formula is C9H9ClF3N3O with a molecular weight of 267.64 g/mol. Computed physicochemical properties include an XLogP3 of 2.2, a topological polar surface area (TPSA) of 38.2 Ų, 7 hydrogen bond acceptors, and 0 hydrogen bond donors [1]. The compound is supplied as a solid, typically with a purity of 95% or higher, and is intended exclusively for research and development use [2].

4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine - Critical Differentiation from Common In-Class Pyrimidine Building Blocks


Substituting 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine with structurally similar pyrimidine-morpholine hybrids is not scientifically equivalent due to quantifiable differences in lipophilicity (LogP) and hydrogen-bonding capacity that directly influence downstream pharmacokinetic properties and synthetic utility [1]. The presence of the trifluoromethyl group, in combination with the 6-chloro substituent, creates a unique electronic and steric environment that distinguishes this scaffold from des-fluoro or regioisomeric alternatives, affecting both reactivity in nucleophilic aromatic substitution (SNAr) reactions and the physicochemical profile of derived drug candidates [1].

4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine - Verifiable Comparative Evidence vs. Closest Analogs


Increased Lipophilicity (XLogP3) Relative to Des-Fluoro Analog Drives Membrane Permeability

4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine exhibits an XLogP3 of 2.2, representing a +0.6 log unit increase in lipophilicity compared to its des-fluoro analog, 4-(6-chloro-2-methylpyrimidin-4-yl)morpholine (XLogP3 = 1.6) [1][2]. This enhanced lipophilicity is predictive of improved passive membrane diffusion and potentially higher oral bioavailability for derived compounds.

Drug Discovery Medicinal Chemistry ADME

Superior Hydrogen Bond Acceptor Capacity vs. Methyl and Unsubstituted Analogs

The target compound possesses 7 hydrogen bond acceptors, significantly higher than the 4 acceptors present in both the des-fluoro methyl analog (4-(6-chloro-2-methylpyrimidin-4-yl)morpholine) and the unsubstituted pyrimidine analog (4-(6-chloropyrimidin-4-yl)morpholine) [1][2][3]. This increase is directly attributable to the trifluoromethyl group and contributes to enhanced aqueous solubility and potential for stronger, more specific target engagement.

Ligand Design Binding Affinity Solubility

Availability in High Purity (NLT 98%) Enables Rigorous SAR Studies

While many vendors offer the methyl analog at a standard purity of 95%, this specific trifluoromethylpyrimidine scaffold is commercially available with a purity specification of NLT 98% . The 95% grade is also widely available, but the option for ≥98% purity reduces the risk of confounding impurities in sensitive biological assays.

Chemical Procurement Quality Control SAR

Regioisomeric Specificity: Distinct Substitution Pattern vs. 2-Morpholino Isomer

The target compound is a 4-morpholino pyrimidine (substitution at position 4), whereas the commercially available isomer 4-(4-chloro-6-(trifluoromethyl)pyrimidin-2-yl)morpholine (CAS 1023818-56-5) has morpholine at position 2 [1]. This regiochemical difference fundamentally alters the electronic distribution of the pyrimidine ring, which dictates the site and rate of subsequent SNAr reactions. The target compound's chlorine at position 6 is activated differently than the chlorine at position 4 in the isomer.

Chemical Synthesis Building Block Regiochemistry

4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine - Optimal Research and Procurement Use Cases


Scaffold for Kinase Inhibitor Fragment Libraries

Given the prevalence of pyrimidine cores in kinase inhibitors (e.g., JAK2, PI3K), this compound serves as a privileged fragment for constructing focused libraries. Its high lipophilicity (XLogP3 = 2.2) and hydrogen-bonding capacity (7 acceptors) make it a suitable starting point for optimizing CNS-penetrant or peripherally-restricted kinase probes [1].

Advanced Intermediate for SNAr-Based Parallel Synthesis

The 6-chloro substituent is a reactive handle for nucleophilic aromatic substitution, enabling rapid diversification of the scaffold. The trifluoromethyl group acts as a metabolically stable, electron-withdrawing group that can fine-tune the reactivity of the pyrimidine ring and modulate the basicity of adjacent nitrogen atoms [1].

Comparator Compound in Medicinal Chemistry Optimization

This specific analog is directly comparable to 4-(6-chloro-2-methylpyrimidin-4-yl)morpholine in structure-activity relationship (SAR) studies. Researchers can use the +0.6 LogP difference to systematically evaluate the impact of trifluoromethyl substitution on potency, selectivity, and metabolic stability within a congeneric series [1][2].

Chemical Biology Tool Precursor for Target Engagement Assays

The presence of a morpholine ring provides a site for potential linker attachment or further functionalization for the development of chemical probes, such as PROTACs or affinity-based probes, targeting kinases or other ATP-binding proteins. The high purity grades (≥98%) available for this compound ensure that probe performance is not confounded by impurities .

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